molecular formula C5H2BrClF2N2 B2583610 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine CAS No. 2248320-47-8

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine

Cat. No.: B2583610
CAS No.: 2248320-47-8
M. Wt: 243.44
InChI Key: NWFOEFATWNYIKA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method includes the bromination and chlorination of a pyrimidine precursor. For instance, starting with 2-(difluoromethyl)pyrimidine, bromine and chlorine are introduced through controlled reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing bromine and chlorine sources under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. The halogen atoms and difluoromethyl group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-4-chloro-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF2N2/c6-2-1-10-5(4(8)9)11-3(2)7/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOEFATWNYIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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